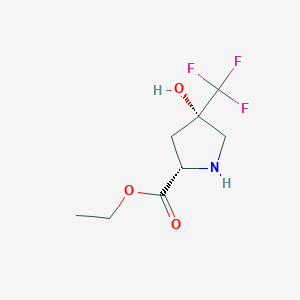

Tert-butyl 2-(fluorosulfonyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl acetate is a flammable solvent with a strong camphor-like odor, a medium evaporation rate, medium polarity, low toxicity, and negligible environmental impact .

Synthesis Analysis

The primary method for Tert-butyl acetate production is based on the esterification process using tertiary butanol and acetic anhydride as feedstocks . An alternative method involves a direct synthesis of Tert-butyl acetate from isobutene and acetic acid through an additive reaction .Molecular Structure Analysis

Tert-butyl acetate has a molecular formula of C6H12O2, an average mass of 116.158 Da, and a monoisotopic mass of 116.083733 Da .Chemical Reactions Analysis

The conversion of acetic acid in the synthesis of Tert-butyl acetate strongly depends on the Brönsted acidity, while the selectivity of Tert-butyl acetate was linearly correlated with the ratio of Brönsted and Lewis acid amounts .Physical And Chemical Properties Analysis

Tert-butyl acetate is a colorless liquid with a fruity odor. It has a density of 0.8593 g/cm3, a boiling point of 97.8 °C, and is insoluble in water but miscible in ether and ethanol .Scientific Research Applications

Organic Synthesis

Tert-butyl 2-(fluorosulfonyl)acetate: is utilized in organic synthesis to introduce sulfonyl fluoride groups into organic compounds. This is particularly valuable for the synthesis of complex molecules due to the sulfonyl fluoride group’s ability to act as a leaving group or as an electrophile in subsequent chemical reactions .

Chemical Biology

In chemical biology, this compound serves as a tool for modifying biomolecules. The introduction of a sulfonyl fluoride group can alter the biological activity of peptides and proteins, providing insights into their function and potential therapeutic applications .

Drug Discovery

The unique reactivity of sulfonyl fluorides derived from Tert-butyl 2-(fluorosulfonyl)acetate is exploited in drug discovery. These compounds can be used to create libraries of molecules for high-throughput screening against various biological targets .

Materials Science

Sulfonyl fluorides play a role in materials science by contributing to the development of new materials with specific properties. For example, they can be used to modify the surface properties of polymers or create novel catalysts .

Organic Semiconductors

Tert-butyl 2-(fluorosulfonyl)acetate: derivatives are investigated for their potential use in organic semiconductors. The tert-butyl group can influence the packing and electronic properties of semiconductor molecules, which is crucial for the performance of organic electronic devices .

Molecular Conductors

The introduction of tert-butyl groups in molecular conductors, such as Tetrathiafulvalene (TTF) derivatives, can stabilize and improve their transistor properties. This modification can lead to materials with better transport properties and long-term stability, which are desirable for electronic applications .

Safety and Hazards

Future Directions

Tert-butyl acetate is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents. Its application has resulted in an estimated reduction of more than 400 million pounds of ground-level ozone being formed from solvent emissions in the United States and Canada . In the field of organic light-emitting diodes (OLEDs), Tert-butyl substituted hetero-donor thermally activated delayed fluorescence (TADF) compounds have shown promise for efficient solution-processed non-doped blue OLEDs .

properties

IUPAC Name |

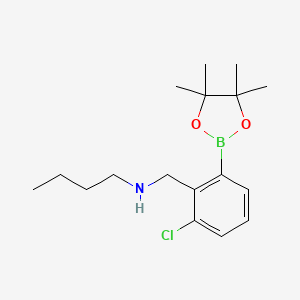

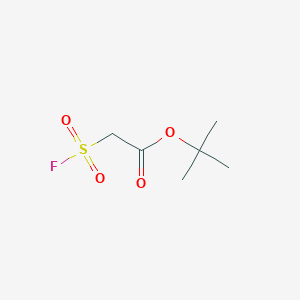

tert-butyl 2-fluorosulfonylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO4S/c1-6(2,3)11-5(8)4-12(7,9)10/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNIRBXVGRAKAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(fluorosulfonyl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-2-benzylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2859406.png)

![5-Amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B2859411.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2859412.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2859414.png)

![3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2859416.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2859419.png)

![N-(3-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2859422.png)

![1-([1,1'-Biphenyl]-4-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2859426.png)